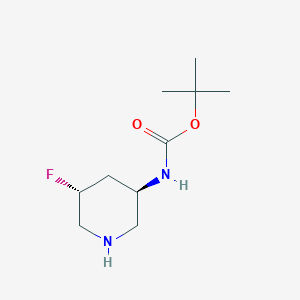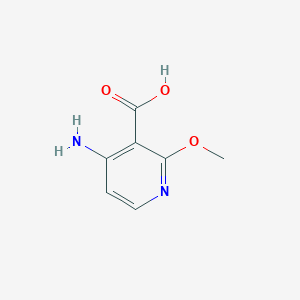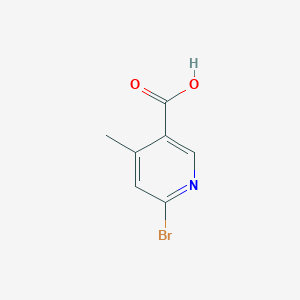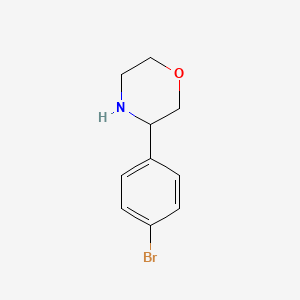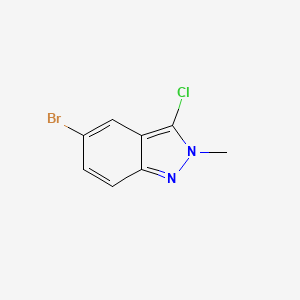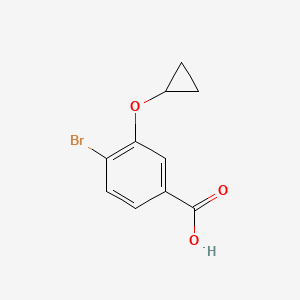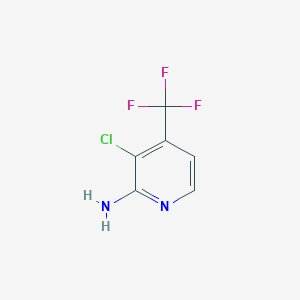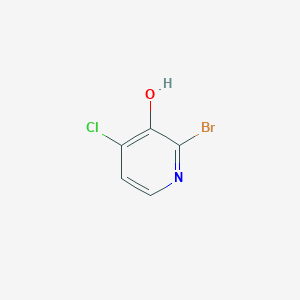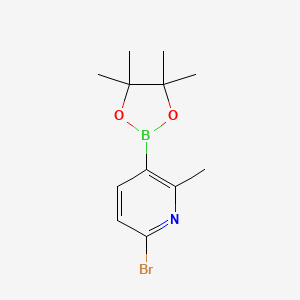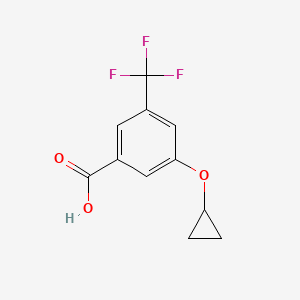
3-Brom-6-chlor-5-iod-2,4-dimethylpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H6BrClIN and a molecular weight of 346.39 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) and two methyl groups attached to the pyridine ring, making it a unique and versatile molecule in organic synthesis and various scientific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties .
Industry: It is utilized in the development of advanced materials, agrochemicals, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2,4-dimethylpyridine using appropriate halogenating agents such as bromine, chlorine, and iodine under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methyl groups and halogen atoms can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing methyl groups.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The halogen atoms and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-chloro-2,4-dimethylpyridine
- 3-Bromo-5-iodo-2,4-dimethylpyridine
- 6-Chloro-5-iodo-2,4-dimethylpyridine
Uniqueness: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and versatility in chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-3-iodo-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFCWXDGTPZDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)
